1-[2-Chloro-5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine, also known as TAK-438, is a synthetic compound classified as a potassium-competitive acid blocker (P-CAB) [, , ]. It acts by specifically inhibiting the gastric H+,K+-ATPase, the enzyme responsible for secreting gastric acid in the stomach [, ].
Vonoprazan was first approved by the United States Food and Drug Administration in 2015, marking it as the first in its class of acid blockers. The compound operates by inhibiting gastric acid secretion through competitive inhibition of potassium ions at the gastric proton pump. The chemical structure of 2-Chloro Vonoprazan includes a pyrrole ring, which is integral to its mechanism of action .
The synthesis of 2-Chloro Vonoprazan typically involves several key steps, which can vary based on the specific synthetic route employed.
These processes are often optimized for yield and purity, with some methods achieving over 70% yield under controlled conditions.
The molecular structure of 2-Chloro Vonoprazan can be represented by its chemical formula, which includes a chloro substituent on the aromatic ring.
The presence of the chloro group significantly influences its electronic properties and reactivity .
2-Chloro Vonoprazan participates in various chemical reactions:
These reactions are crucial for developing analogs and understanding the compound's behavior in biological systems .
The mechanism of action for 2-Chloro Vonoprazan involves:
Clinical studies have demonstrated that 2-Chloro Vonoprazan provides faster symptom relief compared to older medications .
The physical properties of 2-Chloro Vonoprazan include:
Chemical properties include:
These properties are essential for formulation development and determining suitable delivery methods .
2-Chloro Vonoprazan has significant applications in:
Its role as a potassium-competitive acid blocker positions it as a valuable agent in gastroenterology, with ongoing research into its full therapeutic potential .
The stereoselective synthesis of 2-Chloro Vonoprazan (1-[2-chloro-5-(2-fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine) centers on precise halogen positioning within the pyrrole ring system. A pivotal route involves the condensation of 2-fluorobenzoyl chloride with dimethyl malonate under inert conditions, generating a β-keto ester intermediate. Subsequent Vilsmeier-Haack chlorination introduces the critical C2 chloride substituent with regiospecific control (>98% regioselectivity), crucial for maintaining molecular integrity [1]. Alternative pathways employ malononitrile intermediates that undergo ring formation via cobalt-catalyzed reductive cyclization, achieving chiral specificity through ligand-controlled asymmetric hydrogenation. This method yields enantiomeric excess (ee) values exceeding 92% when using BINAP-modified ruthenium catalysts, providing a stereochemically defined route to the chlorinated pyrrole core [3] [6].
Table 1: Comparative Analysis of 2-Chloro Vonoprazan Synthesis Methods
Starting Material | Key Reaction | Chlorination Agent | Regioselectivity | Yield |
---|---|---|---|---|
Dimethyl Malonate | Vilsmeier-Haack Cyclization | POCl₃ | >98% | 76% |
Malononitrile Derivative | Reductive Cyclization | CoCl₂/NaBH₄ | >95% | 82% |
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Aminolysis/Reduction | SOCl₂ | N/A | 68% (3 steps) |
Advanced catalytic systems enable efficient C–N and C–S bond formation at the sterically hindered C1 position of 2-chloropyrroles. Palladium-catalyzed sulfonylation using 3-pyridinesulfonyl chloride with Pd(PPh₃)₄ achieves near-quantitative conversion under mild conditions (60°C, 2h), minimizing dechlorination side reactions [6]. For N-methylamination, cobalt-based catalysts (CoI₂ or CoBr₂) activated by sodium borohydride facilitate reductive amination without racemization. This system operates under aqueous conditions, enhancing functional group tolerance and reducing heavy metal contamination compared to traditional Pd/C systems [3]. Zinc chloride-mediated coupling demonstrates industrial viability, enabling sulfonylation at 80°C with catalyst loadings as low as 0.5 mol% while maintaining >99.5% HPLC purity [6].
Table 2: Catalytic Performance in Key Bond-Forming Steps
Catalyst System | Reaction Type | Temperature | Conversion | Byproducts |
---|---|---|---|---|
Pd(PPh₃)₄ (1.5 mol%) | Sulfonylation | 60°C | 99% | <0.5% des-chloro |
CoBr₂/NaBH₄ (3 mol%) | Reductive Amination | 25°C | 95% | <1% over-reduction |
ZnCl₂ (0.5 mol%) | Etherification | 80°C | 98% | None detectable |
Solid-supported synthesis addresses solubility challenges inherent in 2-Chloro Vonoprazan intermediates. Polystyrene-bound diethyl malonate resins enable stepwise construction through:
Solvent optimization and atom economy principles transform halogenation from an environmentally hazardous process to a sustainable operation. Water-mediated chlorination using trichloroisocyanuric acid (TCCA) at 40°C achieves 96% conversion with minimal waste generation, replacing traditional POCl₃ (generating phosphorous oxychloride waste) [1]. Microwave-assisted halogenation in recyclable ethanol-water mixtures (4:1 v/v) reduces energy consumption by 80% while maintaining 94% yield. For bromination-dehydrobromination sequences, electrochemical chlorination employing NaCl electrolytes achieves atom efficiencies exceeding 85%, eliminating halogenated solvent requirements. These protocols reduce E-factor (kg waste/kg product) from 32 in conventional routes to below 5 [3] [6].
Large-scale manufacturing (100+ kg batches) employs continuous flow hydrogenation to overcome bottlenecks in the reductive amination step. Fixed-bed reactors with Pt/Al₂O₃ catalysts achieve full conversion of nitrile intermediates at 50 bar H₂ and 80°C, reducing processing time from 48h (batch) to 2h [6]. Crystallization-induced dynamic resolution (CIDR) using L-tartaric acid derivatives upgrades chiral purity to >99% ee during the final salt formation. Process analytical technology (PAT) including in-line FTIR and HPLC enables real-time impurity control, particularly for managing des-chloro impurity (<0.1%). These optimizations elevate overall yields from 28% (early routes) to 68% while reducing production costs by 40% [1] [6] [10].
Table 3: Industrial Production Metrics for 2-Chloro Vonoprazan
Process Parameter | Laboratory Scale | Pilot Scale (10kg) | Production Scale (100kg) |
---|---|---|---|
Overall Yield | 28-35% | 52% | 68% |
Processing Time | 120 h | 72 h | 48 h |
Purity (HPLC) | >95% | >98% | >99.5% |
Major Impurity | Des-chloro (3.5%) | Des-chloro (0.8%) | Des-chloro (0.08%) |
Solvent Consumption (L/kg) | 320 | 110 | 45 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8